Cas no 1785077-02-2 (4-Bromooxazolo[5,4-c]pyridine)
4-Bromooxazolo[5,4-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 1785077-02-2
- 4-Bromooxazolo[5,4-c]pyridine
- EN300-7262557
- 4-bromo-[1,3]oxazolo[5,4-c]pyridine
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- Inchi: 1S/C6H3BrN2O/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H
- InChI Key: RSGXZRXAZSNKFT-UHFFFAOYSA-N
- SMILES: BrC1C2=C(C=CN=1)N=CO2
Computed Properties
- Exact Mass: 197.94288g/mol
- Monoisotopic Mass: 197.94288g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 38.9Ų
4-Bromooxazolo[5,4-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7262557-0.05g |
4-bromo-[1,3]oxazolo[5,4-c]pyridine |
1785077-02-2 | 95% | 0.05g |
$659.0 | 2023-05-30 | |
| Enamine | EN300-7262557-0.1g |
4-bromo-[1,3]oxazolo[5,4-c]pyridine |
1785077-02-2 | 95% | 0.1g |
$859.0 | 2023-05-30 | |
| Enamine | EN300-7262557-0.25g |
4-bromo-[1,3]oxazolo[5,4-c]pyridine |
1785077-02-2 | 95% | 0.25g |
$1225.0 | 2023-05-30 | |
| Enamine | EN300-7262557-0.5g |
4-bromo-[1,3]oxazolo[5,4-c]pyridine |
1785077-02-2 | 95% | 0.5g |
$1931.0 | 2023-05-30 | |
| Enamine | EN300-7262557-1.0g |
4-bromo-[1,3]oxazolo[5,4-c]pyridine |
1785077-02-2 | 95% | 1g |
$2475.0 | 2023-05-30 | |
| Enamine | EN300-7262557-2.5g |
4-bromo-[1,3]oxazolo[5,4-c]pyridine |
1785077-02-2 | 95% | 2.5g |
$4851.0 | 2023-05-30 | |
| Enamine | EN300-7262557-5.0g |
4-bromo-[1,3]oxazolo[5,4-c]pyridine |
1785077-02-2 | 95% | 5g |
$7178.0 | 2023-05-30 | |
| Enamine | EN300-7262557-10.0g |
4-bromo-[1,3]oxazolo[5,4-c]pyridine |
1785077-02-2 | 95% | 10g |
$10643.0 | 2023-05-30 | |
| 1PlusChem | 1P02492W-50mg |
4-Bromooxazolo[5,4-c]pyridine |
1785077-02-2 | 95% | 50mg |
$877.00 | 2024-06-18 | |
| 1PlusChem | 1P02492W-100mg |
4-Bromooxazolo[5,4-c]pyridine |
1785077-02-2 | 95% | 100mg |
$1124.00 | 2024-06-18 |
4-Bromooxazolo[5,4-c]pyridine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 4-Bromooxazolo[5,4-c]pyridine
Introduction to 4-Bromooxazolo[5,4-c]pyridine (CAS No. 1785077-02-2)
4-Bromooxazolo[5,4-c]pyridine, a compound with the CAS number 1785077-02-2, is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazolopyridines, which are known for their diverse biological activities and therapeutic potential.
The molecular structure of 4-Bromooxazolo[5,4-c]pyridine is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring, with a bromine atom attached at the 4-position of the oxazole ring. This unique structural feature imparts specific chemical and biological properties to the compound, making it a valuable scaffold for the development of novel drugs.
In the realm of medicinal chemistry, 4-Bromooxazolo[5,4-c]pyridine has been extensively studied for its potential as a lead compound in drug discovery. Recent research has highlighted its ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against specific kinases, which are key enzymes involved in cell signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders.
The bromine substituent in 4-Bromooxazolo[5,4-c]pyridine plays a crucial role in its biological activity. The presence of bromine can enhance the lipophilicity of the molecule, thereby improving its cell membrane permeability and bioavailability. Additionally, the bromine atom can participate in halogen bonding interactions with target proteins, contributing to the compound's binding affinity and selectivity.
Beyond its potential as a kinase inhibitor, 4-Bromooxazolo[5,4-c]pyridine has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4-Bromooxazolo[5,4-c]pyridine may have therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In the context of drug development, the synthetic accessibility of 4-Bromooxazolo[5,4-c]pyridine is another important consideration. Recent advances in synthetic chemistry have led to the development of efficient methods for synthesizing this compound and its derivatives. These methods often involve palladium-catalyzed cross-coupling reactions and other modern synthetic techniques that allow for the facile introduction of various functional groups at different positions on the oxazolopyridine scaffold.
The pharmacokinetic properties of 4-Bromooxazolo[5,4-c]pyridine have also been investigated to ensure its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life in vivo, which are essential characteristics for a successful drug candidate.
In preclinical studies, 4-Bromooxazolo[5,4-c]pyridine has demonstrated promising efficacy in animal models of various diseases. For example, it has shown significant antitumor activity in xenograft models of human cancer cell lines. Additionally, it has exhibited neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The safety profile of 4-Bromooxazolo[5,4-c]pyridine is another critical aspect that has been evaluated through extensive toxicity studies. These studies have indicated that this compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys.
In conclusion, 4-Bromooxazolo[5,4-c]pyridine (CAS No. 1785077-02-2) is a promising heterocyclic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive scaffold for the development of novel drugs targeting various diseases. Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this compound, further solidifying its importance in the field.
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